molecular formula C5H7F3O3 B8671383 2-Methoxy-2-(trifluoromethyl)-1,3-dioxolane CAS No. 36978-13-9

2-Methoxy-2-(trifluoromethyl)-1,3-dioxolane

Cat. No. B8671383
Key on ui cas rn: 36978-13-9
M. Wt: 172.10 g/mol
InChI Key: PKFNGINRDVLEGA-UHFFFAOYSA-N
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Patent
US05057586

Procedure details

A suspension of 5.4 g (0.10 mol) of sodium methoxide in 50 mL of tetrahydrofuran (THF) was stirred at -20° to -10° while 17.7 g (0.10 mol) of 2-chloroethyl trifluoroacetate were added dropwise. The resulting clear solution was allowed to warm with precipitation commencing at about 10° and a slow exotherm ensuing to 35° . The mixture was maintain below 35° until the exotherm subsided and then was stirred for 4 h. Filtration and fractionation of the filtrate gave 7.4 g (43% yield) of 2-methoxy-2-trifluoromethyl-1,3-dioxolane, b.p. 61°-62° at 3.3 kPa (25 mm). IR (neat): 3000, 2965, 3 2925, and 2680 (sat,d CH), 1250-1100 cm-1 (CF, C--0). NMR (CCl4): 1H 4.17 (m, 4H, ring CH2 and 3.33 ppm (s, 3H, OCH3); 19 F-85.0 ppm (s, CF3).
Name
sodium methoxide
Quantity
5.4 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
17.7 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O-:2].[Na+].[F:4][C:5]([F:13])([F:12])[C:6]([O:8][CH2:9][CH2:10]Cl)=[O:7]>O1CCCC1>[CH3:1][O:2][C:6]1([C:5]([F:13])([F:12])[F:4])[O:8][CH2:9][CH2:10][O:7]1 |f:0.1|

Inputs

Step One
Name
sodium methoxide
Quantity
5.4 g
Type
reactant
Smiles
C[O-].[Na+]
Name
Quantity
50 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
17.7 g
Type
reactant
Smiles
FC(C(=O)OCCCl)(F)F

Conditions

Stirring
Type
CUSTOM
Details
was stirred for 4 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
were added dropwise
TEMPERATURE
Type
TEMPERATURE
Details
to warm with precipitation commencing at about 10°
CUSTOM
Type
CUSTOM
Details
ensuing to 35°
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was maintain below 35° until the exotherm
FILTRATION
Type
FILTRATION
Details
Filtration and fractionation of the filtrate

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
COC1(OCCO1)C(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 7.4 g
YIELD: PERCENTYIELD 43%
YIELD: CALCULATEDPERCENTYIELD 43%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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